![molecular formula C9H15N5 B1356605 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine CAS No. 96225-96-6](/img/structure/B1356605.png)
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Overview
Description
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H15N5 and a molecular weight of 193.25 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .
Molecular Structure Analysis
The InChI code for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is 1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12) . This indicates the specific arrangement of atoms in the molecule and their connectivity.
Physical And Chemical Properties Analysis
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a solid substance . It has a molecular weight of 193.25 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in antimicrobial activity. Molecular docking simulations suggest that it can inhibit bacterial oxidoreductase enzymes through hydrophobic interactions, which could lead to the development of new antibacterial agents .
Synthesis of Derivatives
It serves as an intermediate in the synthesis of various pyrazolo-pyrazine and pyridine derivatives. These derivatives have potential applications in medicinal chemistry and drug development .
Nanoparticle Stabilization
The compound is used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles, which are less than 10nm in size. These nanoparticles have applications in electronics, catalysis, and as antimicrobial agents .
Leukemia Treatment
It is an intermediate in the synthesis of tyrosine kinase inhibitors like imatinib and nilotinib, which are used to treat leukemia. These inhibitors specifically target and inhibit the activity of tyrosine kinases involved in cancer cell proliferation .
FLT3- and CDK-Kinase Inhibition
A derivative of this compound, FN-1501, has been discovered as an inhibitor of FLT3- and CDK-Kinase, which shows high efficiency against acute myelocytic leukemia .
Chronic Myelogenous Leukemia (CML) Treatment
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor currently in clinical trials in China for CML treatment, is metabolized from this compound .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVLAXUVAVBGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539203 | |
Record name | 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
CAS RN |
96225-96-6 | |
Record name | 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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